molecular formula FGaO<br>FGaHO B092156 Gallium monofluoride monoxide CAS No. 15586-66-0

Gallium monofluoride monoxide

Cat. No.: B092156
CAS No.: 15586-66-0
M. Wt: 105.73 g/mol
InChI Key: AQYAYDZMCPUJHR-UHFFFAOYSA-N
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Description

Gallium monofluoride (GaF) is a diatomic molecule composed of gallium and fluorine. Gallium typically exhibits a +3 oxidation state in most compounds, as noted in its halides (e.g., GaCl₃) and oxides . However, in GaF, gallium likely adopts a +1 oxidation state, bonded to a single fluorine atom, forming a polar covalent bond. This contrasts with gallium’s more common trivalent compounds, such as GaF₃ (gallium trifluoride), which is stable and widely studied . GaF’s electronic configuration and bonding characteristics are influenced by gallium’s electron-deficient nature and fluorine’s high electronegativity.

Properties

CAS No.

15586-66-0

Molecular Formula

FGaO
FGaHO

Molecular Weight

105.73 g/mol

InChI

InChI=1S/FH.Ga.O/h1H;;

InChI Key

AQYAYDZMCPUJHR-UHFFFAOYSA-N

SMILES

O=[Ga].F

Canonical SMILES

O=[Ga].F

Synonyms

oxogallium hydrofluoride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Metal Monofluorides

GaF shares structural and electronic similarities with monofluorides of adjacent elements in the periodic table. Key comparisons include:

Compound Ionization Energy (eV) Oxidation State Reactivity Trends
GaF Not reported +1 (Ga) Moderate polarity, diatomic
InF 13.11 ± 0.01 +1 (In) Higher ionization energy than GaF
ZnF 11.628 ± 0.01 +2 (Zn) Ionic character dominates
BrF 12.8 +1 (Br) High reactivity, strong oxidizer
  • Reactivity: Halogen monofluorides (e.g., BrF) exhibit greater reactivity due to their ability to act as fluorinating agents, whereas GaF and InF are less reactive under standard conditions .
  • Bonding : GaF and InF display covalent bonding with partial ionic character, while ZnF is more ionic due to zinc’s +2 oxidation state .

Comparison with Gallium Halides

Gallium forms stable trihalides (GaX₃, X = F, Cl, Br), but monofluorides like GaF are less common. Key differences:

Compound Ionization Energy (eV) Oxidation State Stability
GaF Not reported +1 Less stable
GaCl₃ 11.53 ± 0.08 +3 Highly stable
GaBr₃ Not reported +3 Moderate stability
  • Stability : GaCl₃ and GaBr₃ are thermally stable solids, whereas GaF may exist transiently in gas-phase reactions or high-energy environments .
  • Applications : GaCl₃ is used in semiconductors and catalysis, while GaF’s applications remain underexplored due to its instability .

Comparison with Gallium Oxides and Nitrates

Gallium’s +3 oxidation state dominates in oxides (e.g., Ga₂O₃) and nitrates (e.g., Ga(NO₃)₃). These compounds differ significantly from GaF:

  • Electronic Behavior : Ga₂O₃ is a wide-bandgap semiconductor, whereas GaF lacks semiconducting properties due to its simple diatomic structure .
  • Medical Relevance: Gallium nitrate (Ga(NO₃)₃) exhibits antitumor activity by mimicking iron(III) and inhibiting ribonucleotide reductase .

Q & A

Q. What are the established laboratory methods for synthesizing gallium monofluoride monoxide (GaF)?

Synthesis of GaF typically involves gas-phase reactions or high-temperature processes. For example, GaF can be generated via reactions between gallium vapor and fluorine-containing precursors under controlled conditions. The JANAF thermochemical tables highlight its stability in the gas phase, suggesting experimental setups using flow reactors or molecular beam epitaxy . The CRC Handbook provides foundational data on gallium halides, which can guide reaction parameter optimization (e.g., temperature, pressure) .

Q. Which spectroscopic techniques are most effective for characterizing GaF's molecular structure and bonding?

Infrared (IR) and Raman spectroscopy are critical for probing GaF's vibrational modes and bond characteristics. Mass spectrometry is useful for determining molecular weight and isotopic composition. The CRC Handbook reports dipole moments (2.45 ± 0.05 D) and ionization energies (13.11 ± 0.01 eV), which serve as benchmarks for spectral calibration . High-resolution rotational spectroscopy can further resolve fine structural details.

Advanced Research Questions

Q. How do computational models of GaF's electronic properties align with experimental data, and what factors contribute to discrepancies?

Computational studies (e.g., density functional theory) often predict ionization energies and bond lengths, but discrepancies arise due to basis set limitations or neglect of relativistic effects. For instance, NIST’s computational database lists GaF’s ionization energy at ~12.8 eV, slightly lower than experimental values (13.11 eV) . Researchers should validate models against gas-phase experimental data and consider spin-orbit coupling in heavy atoms like gallium .

Q. What experimental challenges arise in isolating GaF, and how can they be mitigated?

GaF’s reactivity and tendency to form oligomers or oxides require inert atmospheres (e.g., argon gloveboxes) and cryogenic trapping. In situ characterization techniques, such as matrix isolation spectroscopy, can prevent decomposition. The JANAF tables note GaF’s stability in gaseous states, suggesting real-time monitoring via laser-induced fluorescence during synthesis .

Q. How should researchers address contradictions in reported thermodynamic properties of GaF across studies?

Discrepancies in ionization energies or bond dissociation energies may stem from calibration differences or impurity interference. Cross-referencing data from multiple sources (e.g., CRC Handbook, JANAF tables) and using standardized reference materials (e.g., NIST-certified samples) ensures consistency. Statistical error analysis, as highlighted in CRC’s uncertainty margins (±0.01 eV), is critical .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling GaF and related gallium-fluorine compounds?

While GaF-specific safety data are limited, protocols for reactive fluorides apply:

  • Use personal protective equipment (PPE) and fume hoods.
  • Avoid solo work during high-risk procedures (e.g., high-temperature reactions).
  • Regularly inspect storage containers for degradation, as recommended for perfluorinated compounds .

Q. How can machine-learning methods enhance the analysis of GaF’s spectral data in complex matrices?

Convolutional neural networks (CNNs) can rapidly identify GaF’s spectral signatures in laser-induced breakdown spectroscopy (LIBS) or mass spectra. A study on gallium quantification in plutonium matrices achieved a detection limit of 0.05 wt% using CNNs, a approach adaptable to GaF analysis .

Theoretical and Applied Research Directions

Q. What role does GaF play in advancing high-energy density materials or semiconductor research?

GaF’s high ionization energy and polar bonding suggest potential as a precursor for gallium-containing thin films or dopants in wide-bandgap semiconductors. Comparative studies with gallium oxide (Ga₂O₃) transistors, which leverage similar synthesis techniques, could inform GaF’s utility in optoelectronics .

Q. How can researchers optimize GaF’s reactivity for catalytic or synthetic applications?

Surface science studies (e.g., scanning tunneling microscopy) could explore GaF’s interactions with substrates like silicon or graphene. Computational screening of reaction pathways, combined with kinetic studies, may reveal catalytic potential in fluorination reactions .

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